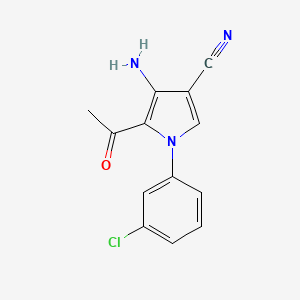

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile

Description

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile is a pyrrole-derived compound characterized by a 3-chlorophenyl substituent at position 1, an acetyl group at position 5, an amino group at position 4, and a carbonitrile moiety at position 2. This structure combines electron-withdrawing (carbonitrile, acetyl) and electron-donating (amino) groups, creating a unique electronic profile.

Properties

IUPAC Name |

5-acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-3-10(14)5-11/h2-5,7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPACMQFOWNOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CN1C2=CC(=CC=C2)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile is a member of the pyrrole family and has garnered attention in various scientific research applications. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry, as well as provide comprehensive data tables and case studies.

Example Synthesis Reaction

The general reaction for synthesizing this compound can be represented as follows:

This reaction typically requires specific conditions such as temperature control and the use of catalysts to enhance the reaction efficiency.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit promising anticancer activities. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies suggest that it may act as a g-secretase inhibitor, which is significant in the context of Alzheimer's disease research.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Drug Development

Given its biological activities, this compound is being explored for its potential role in drug development. The ability to modify its structure can lead to the creation of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Anticancer Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a series of pyrrole derivatives, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

- Enzyme Inhibition Research : Another research highlighted in Journal of Medicinal Chemistry focused on the synthesis of pyrrole-based compounds as g-secretase inhibitors. The study found that modifications at the 4-amino position significantly enhanced inhibitory activity against g-secretase, suggesting that similar modifications could be applied to this compound for improved efficacy.

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyrrole + Acetic Anhydride + Chlorobenzaldehyde | Acid catalyst | 60 | 85 |

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Carbonitrile Derivatives

Pyrazole-based analogs, such as 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) and 5-amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3e), share the carbonitrile and aryl-substituted core but differ in heterocyclic structure (pyrazole vs. pyrrole). Key distinctions include:

- Synthetic Yields : Compound 3b (62.71% yield) and 3e (67.33% yield) demonstrate moderate synthetic efficiency, comparable to methods for pyrrole derivatives .

Table 1: Pyrazole Analogs vs. Target Compound

| Compound | Core Structure | Substituents (Positions) | Yield (%) | Key Spectral Data (1H NMR) |

|---|---|---|---|---|

| Target Compound | Pyrrole | 5-Acetyl, 4-amino, 1-(3-chlorophenyl) | N/A | NH2 signal ~8 ppm (unresolved in data) |

| 3b (Pyrazole) | Pyrazole | 1-(Chloroacetyl), 3-phenyl | 62.71 | NH2 at 8.16 ppm, Ar-H at 7.54–7.90 ppm |

| 3e (Pyrazole) | Pyrazole | 1-(2-Bromopropanoyl), 3-phenyl | 67.33 | CHCH3 at 1.77 ppm, NH2 at 8.20 ppm |

Antimicrobial NOR Derivatives

NOR derivatives (e.g., ND-7, ND-8) with 3-chlorophenyl substituents exhibit moderate activity against Bacillus subtilis (MIC: 0.6–1.0 μM) but reduced efficacy against Staphylococcus aureus (MIC >1.1 μM). This highlights the 3-chlorophenyl group’s role in Gram-positive selectivity, a trait likely shared with the target compound .

Table 2: Antimicrobial Activity of 3-Chlorophenyl Derivatives

| Compound | MIC vs. B. subtilis (μM) | MIC vs. S. aureus (μM) | Gram-Negative Activity |

|---|---|---|---|

| NOR (Reference) | 0.6 | 1.1 | Higher |

| ND-7 | 0.6–1.0 | <2.0 | Lower |

| ND-8 | 0.6–1.0 | <2.0 | Lower |

| Target Compound | Not reported | Not reported | Likely lower |

Thiazole and Phosphonate Analogs

- Thiazole Derivatives: describes 3-chlorophenyl-containing thiazoles synthesized via condensation with aromatic aldehydes.

- Phosphonate Esters : The phosphonate ester 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () incorporates a trifluoroethyl group, enhancing electrophilicity and likely targeting phosphatases or kinases, unlike the target compound’s putative antimicrobial mechanism .

Molecular Modeling and Electronic Properties

highlights molecular modeling using Chem3D Pro 12.0.2 to analyze atomic charges, which could predict reactivity and binding interactions. The target compound’s acetyl group may withdraw electron density from the pyrrole ring, contrasting with pyrazole analogs where substituent effects are less pronounced .

Biological Activity

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

This compound features a pyrrole ring with multiple substituents: an acetyl group, an amino group, a chlorophenyl group, and a carbonitrile group. These structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions in solvents like ethanol or acetic acid.

Synthetic Route Example

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde + Ethyl cyanoacetate | Reflux in ethanol | Intermediate |

| 2 | Intermediate + Ammonium acetate | Controlled conditions | This compound |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines through interactions with tyrosine kinase pathways, which are crucial for cancer cell proliferation .

In vitro studies have demonstrated that these compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both of which are implicated in tumor growth and metastasis. The stability of complexes formed between these compounds and their targets suggests a mechanism by which they exert their anticancer effects .

Antimicrobial Activity

The compound's structure also points to potential antimicrobial properties. Pyrrole derivatives have been evaluated for their effectiveness against bacterial strains, showing promising results. For example, some compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antibacterial agents .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.

- Membrane Interaction : Studies suggest that it can intercalate into lipid bilayers, affecting membrane dynamics and potentially leading to cell death in cancerous cells .

- Targeting Receptors : By binding to specific receptors like EGFR and VEGFR2, it may disrupt signaling pathways essential for tumor growth.

Structural Variants

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Acetyl-4-amino-1-phenylpyrrole-3-carbonitrile | Lacks chlorophenyl substitution | Reduced activity compared to the chlorinated variant |

| 5-Acetyl-4-amino-1-(4-chlorophenyl)pyrrole-3-carbonitrile | Chlorine at different position | Altered reactivity and potentially different biological effects |

The unique positioning of the chlorophenyl group in this compound enhances its interaction with biological targets compared to its structural analogs .

Case Studies

Several studies have focused on the biological evaluation of pyrrole derivatives:

- Study on Anticancer Activity : One study synthesized several pyrrole derivatives and tested their effects on colon cancer cell lines. Results indicated that specific modifications increased potency against cancer cells significantly .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar pyrrole compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising MIC values that warrant further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.